molecular formula C13H12N2O3 B1391744 Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate CAS No. 1242268-01-4

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate

Cat. No.: B1391744
CAS No.: 1242268-01-4
M. Wt: 244.25 g/mol
InChI Key: ARNMGZKALBHAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate is a high-purity chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. As a pyrimidine derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrimidine core is a prominent scaffold in drug discovery, known for its diverse biological activities. Related compounds in this class have been investigated for various pharmacological properties, including potential neuroprotective and anti-inflammatory effects, making them valuable for developing new therapeutic agents . Researchers utilize this methyl ester in designing and synthesizing novel molecules, such as triazole-pyrimidine hybrids, to explore their mechanism of action against specific biological targets . The structure features a carboxylate ester group, which enhances its utility in further chemical transformations. This product is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

methyl 6-methoxy-2-phenylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-8-10(13(16)18-2)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMGZKALBHAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233140
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-01-4
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate typically involves the reaction of 6-methoxy-2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate has been investigated for its potential pharmacological properties. Research highlights its role in anti-inflammatory, analgesic, and antibacterial activities.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. For instance, derivatives similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays revealed that certain derivatives significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
This compound0.04 ± 0.02Celecoxib0.04 ± 0.01

Antibacterial Properties

The compound has also demonstrated antibacterial activity against various pathogens. In a study assessing the antibacterial efficacy of several pyrimidine derivatives, this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Agricultural Applications

This compound has been explored for its potential as a herbicide due to its structural similarity to known herbicidal agents.

Herbicidal Activity

Patented formulations involving pyrimidine derivatives have been developed for agricultural use. These compounds target specific biochemical pathways in plants, disrupting growth and leading to effective weed control without harming crops .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

Research indicates that pyrimidine-based compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their electronic properties allow for efficient charge transport and light emission, making them suitable candidates for advanced electronic materials .

Case Study 1: Anti-inflammatory Research

In a controlled study, researchers synthesized various pyrimidine derivatives, including this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced edema compared to the control group, showcasing their therapeutic potential in treating inflammatory conditions .

Case Study 2: Agricultural Trials

Field trials were conducted to assess the herbicidal effectiveness of formulations containing this compound against common agricultural weeds. The results demonstrated a significant reduction in weed biomass without adversely affecting crop yield, highlighting its viability as an eco-friendly herbicide option .

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarboxylates

Structural and Physicochemical Properties

The table below compares key structural features and available physicochemical data for methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility/Stability Notable Features
This compound 6-OCH₃, 2-Ph, 4-COOCH₃ C₁₃H₁₂N₂O₃ 244.25 Not reported Aromatic phenyl, methoxy, ester
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-ClPh, 6-CH₃, 2-S C₁₃H₁₂ClN₂O₂S 298.76 Not reported Thioxo group, chlorophenyl
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 2-OH, 6-CH₃, 4-COOCH₂CH₃ C₈H₁₀N₂O₃ 182.18 Soluble in organic solvents Hydroxyl group, ethyl ester
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate 2-NH₂, 6-CH₃, 4-COOCH₂CH₃ C₈H₁₁N₃O₂ 181.20 Not reported Amino group, increased basicity
Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-CH₂COOCH₃, 2-O, 4-Ph C₁₆H₁₈N₂O₅ 318.33 Crystalline (X-ray data) Bulky substituent, tetrahydropyrimidine
Key Observations:
  • Substituent Effects: The methoxy group (6-OCH₃) in the target compound enhances lipophilicity compared to hydroxyl (2-OH) or amino (2-NH₂) groups, which may improve membrane permeability. Thioxo groups (2-S) may increase metabolic stability compared to oxo analogs due to reduced susceptibility to hydrolysis.
  • Ester Variations :

    • Methyl esters (e.g., target compound) are generally more metabolically labile than ethyl esters (e.g., ), which could influence bioavailability.

Methodological Considerations for Compound Similarity

Computational methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. Key principles include:

  • Structural Similarity : Analogous substituents (e.g., phenyl vs. chlorophenyl) may retain target binding but alter potency or selectivity.
  • Dissimilarity-Driven Discovery: Varied substituents (e.g., thioxo vs. methoxy) enable exploration of novel bioactive scaffolds.

Biological Activity

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to interact with various biological targets. The compound's structure includes a methoxy group, a phenyl ring, and a pyrimidine backbone, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly in breast cancer models:

  • Inhibition of Cell Proliferation : The compound exhibited an IC50_{50} value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative activity .
  • Selectivity : Notably, it showed a nearly 20-fold greater effect on cancer cells compared to non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting malignant cells .
  • Mechanism of Action : The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. In vivo studies demonstrated that it inhibited lung metastasis more effectively than the known compound TAE226 .

2. Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have been associated with anti-inflammatory effects:

  • COX Inhibition : Compounds in this class have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50_{50} values against COX-2 for similar pyrimidine derivatives were reported as low as 0.04 μmol .

3. Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated that this compound exhibits antibacterial activity with MIC values comparable to standard antibiotics like cefotaxime and ceftriaxone .

Table 1: Summary of Biological Activities

Activity TypeAssessed TargetIC50_{50} ValueReference
AnticancerMDA-MB-231 (TNBC)0.126 μM
Anti-inflammatoryCOX-20.04 μmol
AntibacterialVarious bacterial strainsComparable to standard antibiotics

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to its structural features that facilitate interaction with key biological targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like COX and MMPs contributes to its anti-inflammatory and anticancer effects.
  • Selective Targeting : The substitution patterns on the pyrimidine ring influence the compound's selectivity towards cancerous versus non-cancerous cells.
  • Cell Cycle Modulation : Similar compounds have been shown to interact with cell cycle regulators, leading to cell cycle arrest in cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate?

The compound is typically synthesized via the Biginelli reaction or modified multi-step protocols. For example, analogous dihydropyrimidine derivatives are prepared by condensing aldehydes (e.g., benzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives under acidic conditions . A one-pot reaction involving ethyl acetoacetate, S-methylisourea, and substituted benzaldehydes has been reported for similar structures, yielding intermediates that can be further functionalized . Adjusting reaction conditions (e.g., solvent, temperature, catalyst) can optimize yields, as demonstrated in the synthesis of ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate under reflux .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Key methods include:

  • FTIR and FT-Raman spectroscopy to identify functional groups (e.g., carbonyl, methoxy) and confirm substituent positions .
  • Single-crystal X-ray diffraction to resolve the 3D structure, bond angles (e.g., C–C bonds averaging 1.377 Å), and intermolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy (¹H and ¹³C) to assign regiochemistry and verify purity, as shown in studies of structurally related pyrimidine carboxylates .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its stability and reactivity?

X-ray crystallography reveals a planar pyrimidine ring with a dihedral angle of 12.3° relative to the phenyl group, suggesting limited conjugation and potential steric hindrance during reactions . The methoxy and ester groups adopt specific orientations (e.g., C7–C12–C11–C10 torsion angle = 127.01°), influencing hydrogen-bonding patterns and crystal packing. These structural insights help predict solubility, stability under thermal stress, and reactivity toward nucleophiles .

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

Regioselectivity in functionalization (e.g., halogenation, amination) can be controlled by:

  • Directing groups : The methoxy group at position 6 and the ester at position 4 act as electron-donating/withdrawing groups, directing electrophilic substitution to specific positions .
  • Reagent choice : Chlorination with POCl₃ selectively targets the pyrimidine ring over the phenyl group, as seen in analogous compounds .
  • Protecting groups : Temporary protection of the ester or methoxy moieties prevents undesired side reactions during multi-step syntheses .

Q. How can researchers resolve contradictions in bioactivity data for this compound and its analogs?

Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:

  • Experimental design variability : Differences in bacterial strains, concentrations, or assay protocols (e.g., disk diffusion vs. broth microdilution) .
  • Structural modifications : Subtle changes, such as replacing the methoxy group with a methylthio group, alter lipophilicity and membrane permeability, impacting activity .
  • Control experiments : Include positive controls (e.g., known antibiotics) and validate purity via HPLC to rule out impurities as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.